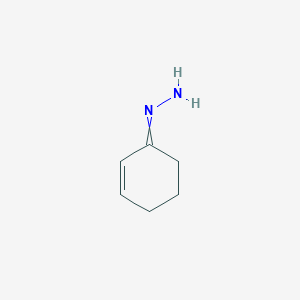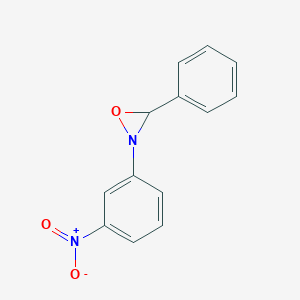
2-(3-Nitrophenyl)-3-phenyloxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Nitrophenyl)-3-phenyloxaziridine: is an organic compound that belongs to the class of oxaziridines. These compounds are characterized by a three-membered ring containing an oxygen and a nitrogen atom. The presence of a nitrophenyl group and a phenyl group attached to the oxaziridine ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)-3-phenyloxaziridine typically involves the reaction of a nitrophenyl-substituted imine with a suitable oxidizing agent. One common method is the oxidation of this compound using m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the starting materials and reagents to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Nitrophenyl)-3-phenyloxaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated derivatives of the phenyl and nitrophenyl groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Nitrophenyl)-3-phenyloxaziridine has several applications in scientific research:
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(3-Nitrophenyl)-3-phenyloxaziridine involves its ability to participate in oxidation and reduction reactions. The nitrophenyl group can undergo redox reactions, while the oxaziridine ring can act as an electrophile in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
2-(4-Nitrophenyl)-3-phenyloxaziridine: Similar structure but with the nitro group in the para position.
2-(3-Nitrophenyl)-3-methyloxaziridine: Similar structure but with a methyl group instead of a phenyl group.
2-(3-Nitrophenyl)-3-ethyloxaziridine: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness: 2-(3-Nitrophenyl)-3-phenyloxaziridine is unique due to the specific positioning of the nitro group and the presence of a phenyl group, which influences its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and scientific research.
Eigenschaften
CAS-Nummer |
90687-56-2 |
|---|---|
Molekularformel |
C13H10N2O3 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
2-(3-nitrophenyl)-3-phenyloxaziridine |
InChI |
InChI=1S/C13H10N2O3/c16-15(17)12-8-4-7-11(9-12)14-13(18-14)10-5-2-1-3-6-10/h1-9,13H |
InChI-Schlüssel |
QQJUYOQASAOOOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2N(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)


![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
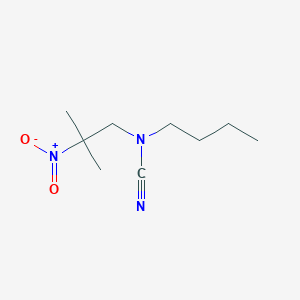
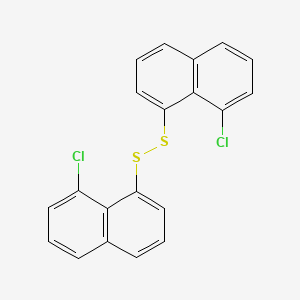


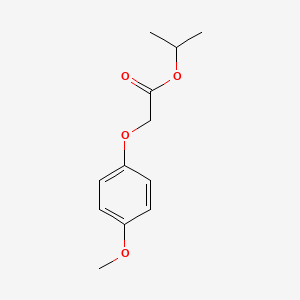


![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)

